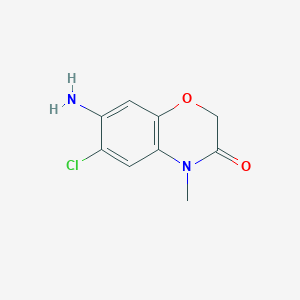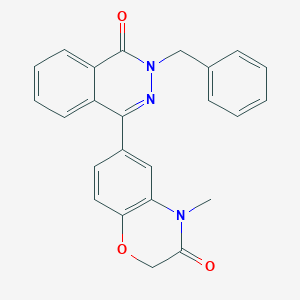![molecular formula C11H9N5OS B304719 5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B304719.png)
5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmacology, biochemistry, and medicinal chemistry. This compound is also referred to as 4-thioxo-1,2,3,4,6,7-hexahydro-5H-pyrazolo[3,4-d]pyrimidin-5-amine and has a molecular formula of C12H10N6S.
Wirkmechanismus
The mechanism of action of 5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one is not fully understood. However, research has shown that it inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
Research has shown that 5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one has various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It also induces apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been found to have antioxidant properties, reducing oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one in lab experiments is its potential as a new drug candidate. Its anti-inflammatory, analgesic, and antitumor properties make it a promising compound for drug development. However, its limitations include its low solubility in water and its potential toxicity, which requires further investigation.
Zukünftige Richtungen
There are several future directions for research on 5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one. One direction is to investigate its potential as a new drug candidate for the treatment of inflammatory diseases and cancer. Another direction is to explore its mechanism of action in more detail, particularly its interaction with COX-2 and topoisomerase II. Additionally, further research is needed to investigate its potential toxicity and to develop methods for improving its solubility in water.
Conclusion
In conclusion, 5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has potential applications in various fields, including pharmacology, biochemistry, and medicinal chemistry. Its anti-inflammatory, analgesic, and antitumor properties make it a promising candidate for drug development. However, further research is needed to investigate its mechanism of action, potential toxicity, and solubility in water.
Synthesemethoden
The synthesis of 5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one is achieved through the reaction of 5-amino-1-phenylpyrazole-4-carboxylic acid with thiosemicarbazide in the presence of a suitable catalyst. The resulting product is then treated with acetic anhydride to produce the final compound.
Wissenschaftliche Forschungsanwendungen
Research on 5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one has shown its potential applications in various fields. In pharmacology, this compound has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In addition, it has been shown to have antitumor activity, making it a potential candidate for cancer treatment.
Eigenschaften
Produktname |
5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one |
|---|---|
Molekularformel |
C11H9N5OS |
Molekulargewicht |
259.29 g/mol |
IUPAC-Name |
5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H9N5OS/c12-15-10(17)8-6-13-16(9(8)14-11(15)18)7-4-2-1-3-5-7/h1-6,13H,12H2 |
InChI-Schlüssel |
LYVZYYFODMEYBK-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N2C3=NC(=S)N(C(=O)C3=CN2)N |
SMILES |
C1=CC=C(C=C1)N2C3=NC(=S)N(C(=O)C3=CN2)N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=NC(=S)N(C(=O)C3=CN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B304640.png)


![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304646.png)
![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304647.png)




![1,4-Dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinoxaline-8-sulfonamide](/img/structure/B304655.png)

![3-[2-(Benzenesulfonyl)acetyl]chromen-2-one](/img/structure/B304663.png)
